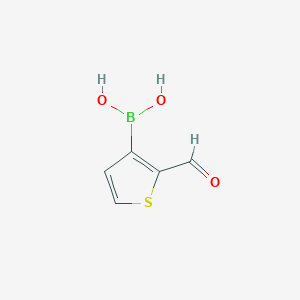

2-Formylthiophene-3-boronic acid

描述

Significance of Thiophene (B33073) and Boronic Acid Moieties in Contemporary Chemical Research

Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a privileged structure in medicinal chemistry. nih.govresearchgate.net Its structural similarity to a benzene (B151609) ring allows it to act as a bioisostere, often leading to compounds with retained or enhanced biological activity. wikipedia.org The sulfur atom in the thiophene ring can participate in hydrogen bonding, which can improve drug-receptor interactions. nih.gov Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov

Boronic acids (R-B(OH)2) are a class of organoboron compounds that have become indispensable in modern organic synthesis. boronmolecular.comwikipedia.org Their stability, generally low toxicity, and ease of handling have contributed to their widespread use. boronmolecular.comnih.gov A key feature of boronic acids is their ability to undergo the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. boronmolecular.comchemrxiv.org In chemical biology, boronic acids are utilized for their ability to form reversible covalent complexes with diols, such as those found in saccharides and glycoproteins. wikipedia.orglabinsights.nlxmu.edu.cn This property is exploited in the development of sensors and drug delivery systems. boronmolecular.com

The Role of Formyl-Substituted Thiophene Boronic Acids in Advanced Synthesis

The presence of a formyl group (an aldehyde) on the thiophene boronic acid scaffold, as in 2-Formylthiophene-3-boronic acid, significantly expands its synthetic utility. The aldehyde functionality can undergo a variety of chemical transformations, including oxidation, reduction, and condensation reactions, providing a gateway to a diverse range of derivatives. cymitquimica.com This dual reactivity, combining the cross-coupling potential of the boronic acid with the versatile chemistry of the aldehyde, makes formyl-substituted thiophene boronic acids powerful intermediates in the synthesis of complex molecules. For instance, they serve as starting materials for the preparation of thieno[2,3-c]isoquinolin-5-one derivatives, which have been investigated as PARP-1 inhibitors, and for the synthesis of phenanthro-dithiophene moieties with applications in field-effect transistors. sigmaaldrich.com

Historical Context and Evolution of Research Involving Boronic Acids

The first synthesis and isolation of a boronic acid were reported in 1860 by Edward Frankland. wikipedia.orgnih.gov However, it was not until the latter half of the 20th century that their synthetic potential was fully realized, largely due to the development of the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction revolutionized the way chemists construct complex molecules. chemrxiv.org Initially, research focused on the synthetic applications of boronic acids in creating biaryl compounds. Over time, the scope of boronic acid chemistry has expanded dramatically. Researchers have explored their use in a wide range of metal-catalyzed reactions and have discovered their utility in materials science and medicinal chemistry. wiley-vch.de The approval of bortezomib, a boronic acid-containing drug for cancer therapy, in 2003 marked a significant milestone, stimulating further interest in the biological applications of these compounds. wikipedia.orgmdpi.com

Overview of Research Trajectories for this compound

Current research involving this compound is primarily focused on its application as a key building block in the synthesis of novel organic compounds with potential applications in pharmaceuticals and materials science. Scientists are actively exploring new synthetic methodologies that leverage the unique reactivity of this compound. This includes its use in palladium-catalyzed cross-coupling reactions to create complex heterocyclic systems. sigmaaldrich.com Furthermore, the development of efficient and regioselective methods for the synthesis of substituted thienylboronic acids, including formyl-substituted derivatives, remains an active area of investigation. researchgate.net The versatility of this compound ensures its continued importance in the ongoing quest for new molecules with valuable properties.

Structure

2D Structure

属性

IUPAC Name |

(2-formylthiophen-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BO3S/c7-3-5-4(6(8)9)1-2-10-5/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBENFHSYKBYWJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(SC=C1)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378453 | |

| Record name | 2-Formylthiophene-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4347-31-3 | |

| Record name | 2-Formylthiophene-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Formylthiophene 3 Boronic Acid and Its Derivatives

Established Synthetic Pathways to 2-Formylthiophene-3-boronic Acid

The creation of this compound involves precise chemical transformations on the thiophene (B33073) ring. Established methods focus on introducing the boronic acid group at the C-3 position, often leveraging a pre-existing functional group at the C-2 position to direct the synthesis.

Functionalization of Thiophene Derivatives for Boronic Acid Formation

The synthesis of thienylboronic acids frequently begins with a pre-functionalized thiophene derivative, typically a halothiophene. This approach provides a reactive handle for the subsequent introduction of the boronic acid moiety. One common strategy involves the lithiation of a suitably substituted thiophene, followed by quenching with a boron electrophile. researchgate.netnih.gov For instance, starting with a 3-halothiophene allows for lithium-halogen exchange to generate a 3-thienyllithium species. This intermediate can then react with a trialkyl borate, such as trimethyl borate or triisopropyl borate, followed by acidic hydrolysis to yield the desired 3-thienylboronic acid. researchgate.net

Another key strategy is the use of Grignard reagents. Halogen-magnesium exchange reactions, for example on a di-substituted thiophene like 2-bromo-3-iodothiophene, can selectively form a Grignard reagent at the more reactive iodine-bearing position. researchgate.net This organometallic intermediate can then be formylated to introduce the aldehyde group, creating a precursor ready for borylation at the remaining halogenated site. researchgate.net

Palladium-Catalyzed Borylation Protocols for Thienylboronic Acids

Palladium-catalyzed borylation reactions represent a powerful and widely used method for synthesizing aryl and heteroaryl boronic acids and their esters. researchgate.net The Miyaura borylation reaction, a key example, involves the cross-coupling of a halide (or triflate) with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.

This protocol can be applied to halogenated 2-formylthiophene precursors. The choice of palladium catalyst and ligand is crucial for achieving high efficiency and yield. Systems based on palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂) combined with phosphine ligands are commonly employed. researchgate.net This method is valued for its tolerance of various functional groups, although strongly electron-withdrawing substituents can sometimes decrease the stability of the resulting thienylboronic acid products. researchgate.net

Regioselective Synthesis Strategies

Achieving the specific 2,3-disubstituted pattern of this compound requires highly regioselective synthetic control. Directed ortho-metalation (DoM) is a premier strategy for this purpose. wikipedia.orgorganic-chemistry.org In this approach, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent (like n-butyllithium), facilitating the deprotonation of the adjacent ortho position. wikipedia.orgbaranlab.org

For the synthesis of this compound, the formyl group (or a protected precursor) at the C-2 position can act as a DMG. This directs the lithiation specifically to the C-3 position. The resulting 2-formyl-3-thienyllithium intermediate is then quenched with a borate ester, followed by hydrolysis, to furnish the target molecule with high regioselectivity. wikipedia.orgorganic-chemistry.org The strength of the DMG, choice of organolithium base, solvent, and temperature are critical parameters that must be optimized to ensure the desired outcome and prevent side reactions. uwindsor.caunblog.fr

Advanced Synthetic Approaches Utilizing this compound as a Building Block

Once synthesized, this compound serves as a versatile intermediate for constructing more complex molecules, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions of this compound

The Suzuki-Miyaura reaction is one of the most impactful carbon-carbon bond-forming reactions in modern organic synthesis, recognized for its role in the 2010 Nobel Prize in Chemistry. nih.gov This reaction couples an organoboron compound, such as this compound, with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.gov

The utility of this reaction is extensive, allowing for the synthesis of a wide array of biaryl and heteroaryl structures. nih.gov this compound is a valuable partner in these couplings, enabling the introduction of the 2-formylthien-3-yl moiety into various molecular scaffolds. These reactions are generally robust and tolerate a wide range of functional groups on both coupling partners. nih.gov However, challenges such as protodeboronation (loss of the boronic acid group) can occur, particularly with electron-rich or sensitive heteroaromatic substrates like thiophenes. acs.orgntnu.no

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the catalytic system employed. The choice of palladium source, ligand, base, and solvent all play critical roles in reaction efficiency, yield, and functional group tolerance. ntnu.no

Catalytic Systems: Palladium(0) complexes are the active catalysts, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or from a Pd(0) source such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)). researchgate.net

Ligand Optimization: The ligand is arguably the most critical component, as it stabilizes the palladium center and modulates its reactivity. For challenging couplings involving heteroaryl boronic acids, bulky and electron-rich phosphine ligands are often required.

Buchwald-type ligands: Biaryl monophosphine ligands, such as SPhos and XPhos, have demonstrated exceptional activity, allowing reactions to be performed at low catalyst loadings and even at room temperature for some substrates. researchgate.netnih.gov XPhos precatalysts, in particular, have proven to be a superior system for couplings involving formyl-substituted thienylboronic acids. ntnu.no

Other Phosphines: Traditional ligands like triphenylphosphine (PPh₃) can be effective, but often require higher temperatures and catalyst loadings. acs.orgnih.gov The choice of ligand can also influence stereochemical outcomes in specific types of couplings. organic-chemistry.org

The table below summarizes common components used in catalytic systems for the Suzuki-Miyaura coupling of thienylboronic acids.

| Component | Examples | Role in Reaction |

| Palladium Precatalyst | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Source of the active Pd(0) catalyst. |

| Ligand | PPh₃, SPhos, XPhos, dppf | Stabilizes the Pd center, facilitates oxidative addition and reductive elimination. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | Activates the boronic acid for transmetalation. |

| Solvent | Toluene, Dioxane, THF, Water/Organic Mixtures | Solubilizes reactants and influences catalyst activity. |

Careful optimization of these components is essential to achieve high yields and minimize side reactions, particularly the unwanted protodeboronation of the thiopheneboronic acid starting material. ntnu.no

Cross-Coupling with Various Aryl and Heteroaryl Halides

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of biaryl and biheteroaryl structures. In this reaction, a boronic acid or its ester derivative is coupled with an aryl or heteroaryl halide in the presence of a palladium catalyst and a base. This compound is a competent coupling partner in such reactions, allowing for the synthesis of a diverse range of 3-aryl and 3-heteroaryl-2-formylthiophenes.

The success of these coupling reactions often depends on the choice of catalyst, base, and solvent. For instance, palladium complexes with phosphine ligands, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or complexes derived from bulky electron-rich phosphines like XPhos, have proven effective. ntnu.no The choice of base is also critical, with common options including carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH). nih.gov Solvents typically employed are mixtures of an organic solvent (e.g., toluene, dioxane, dimethoxyethane (DME)) and water.

The scope of the reaction is broad, encompassing a variety of aryl and heteroaryl halides. Both electron-rich and electron-deficient halides can be successfully coupled, although reaction conditions may need to be optimized for challenging substrates. The presence of the formyl group on the thiophene ring generally does not interfere with the Suzuki-Miyaura coupling, making this a reliable method for introducing the 2-formylthiophene-3-yl moiety into larger molecules. This methodology has been instrumental in the synthesis of compounds with potential applications in materials science and medicinal chemistry. sigmaaldrich.com

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Thiophene Boronic Acids/Esters

| Aryl/Heteroaryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |

| 4-Bromoanisole | (5-Formylthiophen-2-yl)boronic acid | XPhos Precatalyst | K₃PO₄ | Toluene/H₂O | >95 |

| 2,4-Dibromothiophene | p-Fluorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF | 85 |

| 2,3-Dibromothiophene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF | 72 |

| 9-Benzyl-6-chloropurine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 89 |

| 5-Bromothieno[3,2-b]thiophene-2-carbaldehyde | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 98 |

Tandem Reactions Involving Suzuki Coupling with this compound

Tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer a powerful strategy for increasing molecular complexity in an efficient manner. This compound can be employed in tandem sequences that initiate with a Suzuki-Miyaura cross-coupling.

One such example is a tandem Suzuki-Miyaura/allylic substitution reaction. ub.edu In this type of sequence, an initial Suzuki coupling of this compound with a suitable dihalide can be followed by an intramolecular or intermolecular allylic substitution, leading to the formation of cyclic or more complex acyclic structures.

Another potential tandem process involves a Suzuki coupling followed by an intramolecular Heck reaction. mdpi.com For this to be feasible, the aryl or heteroaryl halide coupling partner would need to contain an appropriately positioned olefin. After the initial Suzuki coupling, the newly formed biaryl system could undergo an intramolecular palladium-catalyzed cyclization to generate fused ring systems. The efficiency of such tandem processes relies on the careful selection of a catalyst that can effectively promote both transformations.

Aldol Condensation Reactions Involving the Formyl Group

The formyl group of this compound is a versatile handle for various condensation reactions, most notably the aldol condensation. libretexts.org In an aldol reaction, an enol or enolate ion reacts with a carbonyl compound to form a β-hydroxy carbonyl compound. This can be followed by dehydration to give a conjugated enone, a process known as the aldol condensation.

The formyl group of this compound can act as the electrophilic partner in crossed aldol reactions with ketones or other aldehydes that can form an enolate. iitk.ac.in These reactions are typically catalyzed by either acid or base. For instance, in a base-catalyzed reaction, a ketone with α-hydrogens can be deprotonated to form an enolate, which then attacks the formyl group of the thiophene derivative. Subsequent protonation yields the β-hydroxy ketone, which can be dehydrated upon heating to afford the corresponding α,β-unsaturated ketone.

A related and important transformation is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. wikipedia.org Active methylene compounds, such as malonic acid derivatives or cyanoacetates, can react with the formyl group of this compound to yield highly functionalized alkenes. mdpi.com Boric acid itself can act as a catalyst in some Knoevenagel condensations. sciforum.net

Preparation of Boronic Acid Esters from this compound

Boronic acids are often converted to their corresponding esters to improve their stability, solubility, and handling properties. Boronic esters are also frequently used directly in cross-coupling reactions. The most common boronic esters are the pinacol esters, which are readily prepared by the reaction of the boronic acid with pinacol (2,3-dimethyl-2,3-butanediol).

The esterification of this compound with pinacol is typically achieved by heating a mixture of the two reagents in a suitable solvent, often with a method to remove the water that is formed during the reaction, such as azeotropic distillation. This conversion is generally high-yielding and provides a more robust derivative for subsequent synthetic transformations. Other diols, such as ethylene glycol or diethanolamine, can also be used to form different types of boronic esters.

Directed Metalation Strategies for Thiophene Boronic Acids

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. sigmaaldrich.com This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then be trapped with an electrophile.

In the context of thiophene boronic acids, the boronic acid group itself, or more commonly a derivative such as a boronic ester, can potentially act as a DMG. However, the acidic protons of the boronic acid would need to be protected. Alternatively, other functional groups on the thiophene ring can direct metalation. For thiophenes, lithiation typically occurs preferentially at the C2 or C5 position. However, with a substituent at C3, a directing group at C2 could potentially direct lithiation to the C3 position if it were not already occupied by the boronic acid group. In the case of this compound, the formyl group, after conversion to a protected form like an acetal, could potentially direct lithiation to the C2 position if it were vacant. The development of boron-based DMGs is an active area of research. ntnu.no

Cascade Reactions for Complex Molecular Architectures

Cascade reactions, also known as domino or tandem reactions, are processes involving two or more bond-forming transformations that take place under the same reaction conditions without the addition of further reagents or catalysts. These reactions are highly efficient in building complex molecular structures from simple starting materials in a single synthetic operation.

This compound is a valuable substrate for the design of cascade reactions. For example, a multi-component reaction could be envisioned where the formyl group participates in an initial condensation, followed by a Suzuki-Miyaura cross-coupling of the boronic acid moiety. The Petasis reaction, a three-component reaction between an amine, a carbonyl compound, and a boronic acid, is a well-known example of such a process that could potentially be adapted. nih.gov

Furthermore, cascade sequences can be designed to construct fused heterocyclic systems. For instance, an initial reaction at the formyl group, such as a Knoevenagel condensation, could introduce a functional group that is then able to participate in an intramolecular cyclization, possibly involving the thiophene ring itself or a substituent introduced via a subsequent cross-coupling reaction. The synthesis of thieno[3,2-c]pyridines and other related fused systems can be approached through such elegant cascade strategies. nih.gov

Catalytic Applications of 2 Formylthiophene 3 Boronic Acid in Organic Transformations

Role as a Reactant in Transition Metal-Catalyzed Cross-Coupling

2-Formylthiophene-3-boronic acid serves as a crucial reactant in various transition metal-catalyzed cross-coupling reactions, which are fundamental tools for the construction of carbon-carbon bonds in organic synthesis. Its primary application is in the Suzuki-Miyaura cross-coupling reaction, a versatile method for forming biaryl and vinyl-aryl compounds. sigmaaldrich.comnordmann.global In this context, the boronic acid functional group acts as the organoboron nucleophile that transfers its organic fragment (the 2-formylthienyl group) to an organohalide or triflate electrophile in the presence of a palladium catalyst. nih.govyoutube.com

The utility of this compound extends to its use as a starting material for the synthesis of more complex molecules. For instance, it is employed in the palladium-catalyzed Suzuki coupling with different aryl bromides to produce substituted thiophene (B33073) derivatives. sigmaaldrich.com These products can be precursors to compounds with significant biological or material science applications, such as 4H-thieno[2,3-c]-isoquinolin-5-one derivatives, which have been investigated as PARP-1 inhibitors, and phenanthro-dithiophene moieties with potential use in field-effect transistors. sigmaaldrich.com

Beyond the widely used Suzuki-Miyaura reaction, boronic acids, in general, are reactants in other cross-coupling methods like the Heck and Sonogashira reactions, although their role in these is often as an arylating agent under specific conditions. sigmaaldrich.comresearchgate.net The presence of the thiophene ring and the formyl group on the boronic acid provides a unique chemical handle for creating diverse molecular architectures. nordmann.global The versatility of this compound as a reactant makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.gov

Investigation of Reaction Conditions and Solvent Effects in Catalytic Cycles

The efficiency and outcome of catalytic cycles involving this compound are highly dependent on the specific reaction conditions and the solvent system employed. Key parameters that are typically optimized include the choice of palladium catalyst and ligand, the type of base, the solvent, and the reaction temperature.

Catalyst and Ligand: The selection of the palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and the accompanying ligand is critical. For Suzuki-Miyaura couplings with thiophene boronic acids, catalyst systems with bulky phosphine-based ligands have been shown to be effective, allowing for lower catalyst loading and shorter reaction times. nih.gov

Base: The base plays a crucial role in the transmetalation step of the catalytic cycle. Common bases used in Suzuki-Miyaura reactions include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The choice of base can significantly impact the reaction yield, with inorganic bases like potassium carbonate often proving to be a good choice for couplings involving thiophene boronic acid derivatives. nih.govresearchgate.net

Solvent: The solvent system must be capable of dissolving both the organic and inorganic reaction components to facilitate the catalytic cycle. A mixture of an organic solvent and water is frequently used. For example, a combination of tetrahydrofuran (THF) and water is a common solvent system for Suzuki-Miyaura reactions. nih.gov The polarity and proticity of the solvent can influence the rate and selectivity of the reaction.

The following tables summarize typical reaction conditions investigated for Suzuki-Miyaura cross-coupling reactions involving thiophene boronic acid derivatives, which are analogous to the reactions of this compound.

Table 1: Optimization of Reaction Conditions for Suzuki-Miyaura Coupling of Thiophene-2-boronic acid pinacol ester with Aryl Bromide nih.gov

| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd₂(dba)₃ | L1 | K₂CO₃ | THF/H₂O | 65 | 48 | 89 |

| 2 | Pd₂(dba)₃ | L1 | Cs₂CO₃ | THF/H₂O | 65 | 48 | 85 |

| 3 | Pd₂(dba)₃ | L1 | K₃PO₄ | THF/H₂O | 65 | 48 | 82 |

| 4 | Pd(PPh₃)₄ | - | K₂CO₃ | THF/H₂O | 65 | 48 | 75 |

L1 refers to a specific phosphine-based bulky ligand.

Table 2: Effect of Different Substrates under Optimized Conditions nih.gov

| Entry | Aryl Bromide | Catalyst Loading (mol%) | Time (min) | Yield (%) |

| 1 | 1-bromo-4-methoxybenzene | 0.1 | 30 | 92 |

| 2 | 4-bromotoluene | 0.1 | 30 | 95 |

| 3 | 1-bromo-4-fluorobenzene | 0.1 | 30 | 97 |

| 4 | 2-bromothiophene | 0.1 | 30 | 90 |

These tables illustrate that a palladium catalyst with a bulky phosphine ligand and potassium carbonate as the base in a THF/water solvent system provides excellent yields in a short reaction time for the cross-coupling of a thiophene boronic acid derivative.

Mechanistic Insights into Boron-Containing Cross-Coupling Reactions

The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which is the primary application for this compound, involves a three-step catalytic cycle:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organohalide (R-X) to a palladium(0) complex. This step forms a palladium(II) intermediate, where the R group and the halide are now bonded to the palladium center. The rate of this step can be influenced by the nature of the halide and the electronic properties of the R group. For Suzuki-Miyaura reactions, this is often the rate-limiting step. nih.gov

Transmetalation: In this key step, the organic group from the boronic acid (in this case, the 2-formylthienyl group) is transferred to the palladium(II) complex, displacing the halide. This process requires the activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (R-B(OH)₃⁻), which then readily undergoes transmetalation with the palladium(II) intermediate. The precise mechanism of how the organic fragment is transferred from boron to palladium is an area of active research. nih.gov

Reductive Elimination: The final step of the cycle is the reductive elimination from the palladium(II) complex, which forms the new carbon-carbon bond of the cross-coupled product (R-R') and regenerates the palladium(0) catalyst. The regenerated catalyst can then enter a new catalytic cycle.

While this general mechanism is widely accepted, the specific details can vary depending on the substrates, catalyst, and reaction conditions. For instance, the formation of boroxines (anhydrides of boronic acids) can sometimes play a role in the reaction pathway. nih.gov The presence of water or alcohols in the reaction mixture can also influence the equilibrium between the boronic acid and its boronate form, thereby affecting the rate of transmetalation. youtube.com

Impact of Thiophene and Formyl Functionalities on Catalytic Efficiency

Thiophene Functionality: The thiophene ring is an electron-rich aromatic system due to the presence of the sulfur atom's lone pairs of electrons, which participate in the π-system. This electron-rich nature can impact the catalytic cycle in several ways. In the transmetalation step, the electron-rich 2-formylthienyl group can be more readily transferred from the boron to the palladium center. The unique reactivity of the thienyl group is often exploited in various synthesis pathways. nordmann.global However, the sulfur atom in the thiophene ring can also potentially coordinate to the palladium catalyst, which could in some cases inhibit the catalytic activity.

Formyl Functionality: The formyl group (-CHO) is a strongly electron-withdrawing group due to the electronegativity of the oxygen atom and the resonance effect. This has a significant impact on the electronic properties of the thiophene ring, making the carbon atom attached to the boron less electron-rich. This electronic effect can influence the rate of transmetalation. While an electron-rich organic group on the boronic acid generally facilitates transmetalation, the presence of an electron-withdrawing group does not necessarily prevent the reaction and allows for the incorporation of a functional handle into the product. The formyl group is also a versatile functional group that can be further transformed into other functionalities in subsequent synthetic steps, adding to the utility of this compound as a building block.

The interplay between the electron-donating character of the thiophene ring and the electron-withdrawing nature of the formyl group creates a unique electronic environment that can be leveraged for specific synthetic applications. The tolerance of the formyl group to the reaction conditions is also a critical aspect of the catalytic efficiency, allowing for the direct synthesis of functionalized biaryl compounds.

Applications of 2 Formylthiophene 3 Boronic Acid in Materials Science

Synthesis of Organic Electronic Materials

The functional groups on 2-Formylthiophene-3-boronic acid make it a valuable precursor in the synthesis of novel organic semiconductors. These materials are at the core of organic electronics, a field focused on creating lightweight, flexible, and cost-effective electronic devices. nbinno.com The thiophene (B33073) unit provides inherent electronic conductivity and stability, while the formyl and boronic acid groups serve as reactive handles for polymerization and molecular elaboration.

Conductive polymers are organic polymers that possess the ability to conduct electricity, often referred to as "synthetic metals". nih.gov Polythiophenes, in particular, are a widely studied class of conductive polymers due to their excellent environmental stability and tunable conductivity. nih.govnih.gov The synthesis of these materials often involves the polymerization of thiophene monomers. nih.govencyclopedia.pub

This compound is a key monomer in the synthesis of thiophene-containing conjugated polymers through Suzuki polycondensation reactions. rsc.org In this process, the boronic acid group reacts with a halogenated comonomer in the presence of a palladium catalyst, leading to the formation of long, conjugated polymer chains. The formyl group can be used to further modify the polymer's properties or to create more complex architectures. The ability to precisely control the polymer structure through this method is crucial for achieving desired electronic properties.

Organic field-effect transistors (OFETs) are fundamental components of organic electronic circuits. The performance of an OFET is highly dependent on the charge transport characteristics of the organic semiconductor used as the active layer. This compound serves as a crucial starting material for the preparation of phenanthro-dithiophene moieties, which have demonstrated promising properties for use in field-effect transistors. sigmaaldrich.com These complex molecules are constructed through multi-step synthetic sequences where the thiophene boronic acid is a key building block, often utilized in a palladium-catalyzed Suzuki coupling reaction to form the core structure. sigmaaldrich.com

| Application | Role of this compound | Resulting Moiety |

| Organic Field-Effect Transistors (OFETs) | Starting Material | Phenanthro-dithiophene |

The versatility of this compound extends to the creation of a wide range of materials for various organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). researchgate.net The synthesis of new organic semiconductors is essential for the advancement of these technologies. researchgate.net Thiophene-based materials are particularly attractive due to their high charge carrier mobilities and broad absorption spectra. researchgate.net The incorporation of the this compound unit into larger conjugated systems allows for the fine-tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for efficient device performance. mdpi.com

Functional Materials Development Through Cross-Coupling

The Suzuki cross-coupling reaction is a powerful and versatile tool in synthetic chemistry for the formation of carbon-carbon bonds. nih.govresearchgate.net this compound is an ideal substrate for this reaction, enabling the coupling of the thiophene ring to various aryl and heteroaryl halides. sigmaaldrich.com This reaction is preferred for its mild conditions and tolerance of a wide range of functional groups. nih.gov

This methodology allows for the systematic development of functional materials with tailored properties. By choosing different coupling partners, researchers can synthesize a library of thiophene-based derivatives and investigate the structure-property relationships. This approach has been used to create materials with specific optical, electronic, and thermal characteristics for targeted applications.

| Reaction Type | Reactant | Key Feature | Application |

| Suzuki Cross-Coupling | This compound | C-C bond formation | Synthesis of biaryl and functional materials |

Photophysical and Electrochemical Property Tuning in Thiophene-Based Materials

The ability to tune the photophysical (light absorption and emission) and electrochemical (redox potentials) properties of materials is crucial for their application in optoelectronic devices. In thiophene-based materials, these properties can be precisely controlled by modifying the molecular structure. researchgate.net

The use of this compound as a building block allows for the introduction of π-conjugated electron-rich or electron-poor fragments onto the thiophene core via Suzuki coupling reactions. researchgate.net This strategic functionalization can alter the energy of the HOMO and LUMO levels, thereby tuning the material's band gap, absorption and emission wavelengths, and redox behavior. researchgate.net For instance, attaching electron-donating groups can raise the HOMO level, while electron-withdrawing groups can lower the LUMO level. This systematic tuning enables the design of materials optimized for specific applications, such as sensitizers in dye-sensitized solar cells or emitters in OLEDs. researchgate.net

| Property | Method of Tuning | Effect of Structural Modification |

| Photophysical | Introduction of electron-rich/poor fragments | Alters absorption/emission wavelengths |

| Electrochemical | Modification of molecular structure | Tunes HOMO/LUMO energy levels and redox potentials |

2 Formylthiophene 3 Boronic Acid in Chemical Sensing and Molecular Recognition

Design and Synthesis of Boronic Acid-Based Chemosensors

The design of chemosensors based on boronic acids leverages their intrinsic ability to form reversible covalent bonds with cis-1,2- and -1,3-diols, a common structural motif in biologically significant molecules like saccharides. mdpi.com The core components of such a chemosensor are a recognition unit (the boronic acid) and a signaling unit. mdpi.com The interaction between the boronic acid and the target analyte triggers a change in the signaling unit, leading to a detectable optical or electrochemical response. nih.gov

In the context of 2-Formylthiophene-3-boronic acid, the design of a chemosensor involves coupling the formyl group with a suitable signaling molecule. For instance, a redox-active ferrocene unit can be introduced to create an electrochemical sensor. A key example is the synthesis of 4-[(Ferrocenylamino)methyl]thiophene-3-boronic acid (FcTBA). This synthesis involves the reaction of aminoferrocene with this compound to form a Schiff base, which is then reduced. researchgate.net This modular design allows for the combination of a diol recognition site (the boronic acid), a signaling component (ferrocene), and a thiophene (B33073) core that can facilitate immobilization on surfaces like gold. researchgate.net

The general design principles for such chemosensors are summarized in the table below.

| Component | Function | Example Moiety based on this compound |

| Recognition Unit | Binds to the target analyte | Boronic acid |

| Signaling Unit | Produces a detectable signal upon analyte binding | Ferrocene (electrochemical), Fluorophore (optical) |

| Linker | Connects the recognition and signaling units | Schiff base or reduced amine linkage |

| Scaffold | Provides the structural framework | Thiophene |

Electrochemical Sensing of cis-Diols

A significant application of this compound derivatives is in the electrochemical detection of cis-diols. The aforementioned 4-[(Ferrocenylamino)methyl]thiophene-3-boronic acid (FcTBA) serves as an excellent model for a reagentless electrochemical sensor. researchgate.net In this system, the ferrocene moiety acts as a redox reporter.

The sensing mechanism relies on the change in the electrochemical properties of the ferrocene unit upon the binding of a cis-diol to the boronic acid group. When FcTBA interacts with a cis-diol like sorbitol, a discrete cathodic shift in the redox potential of the ferrocene is observed. researchgate.net This shift allows for the simultaneous differentiation between the free and diol-bound forms of the sensor molecule, enabling a ratiometric analysis where one peak can serve as an internal reference. researchgate.net This ratiometric approach is advantageous as it can minimize the impact of matrix effects. researchgate.net

Furthermore, the thiophene component of FcTBA allows for its immobilization on a gold electrode surface through the formation of a self-assembled monolayer (SAM). researchgate.netresearchgate.net This surface confinement creates a heterogeneous sensing platform where the interaction with the analyte occurs at the electrode-solution interface. researchgate.net When immobilized, the FcTBA-modified electrode exhibits a similar electrochemical response to the presence of sorbitol, with two distinct reductive peaks corresponding to the free and bound forms of the boronic acid. researchgate.net

Table of Research Findings: Electrochemical Sensing of Sorbitol with FcTBA

| Parameter | Observation in Homogeneous Solution | Observation in Self-Assembled Monolayer |

| Analyte | Sorbitol | Sorbitol |

| Sensing Molecule | 4-[(Ferrocenylamino)methyl]thiophene-3-boronic acid (FcTBA) | 4-[(Ferrocenylamino)methyl]thiophene-3-boronic acid (FcTBA) co-immobilized with thiophene |

| Electrochemical Signal | Cathodic shift of ferrocene redox potential upon sorbitol binding | Appearance of two discrete reductive peaks for free and bound forms |

| Key Advantage | Ratiometric detection, differentiation of free vs. bound forms | Reagentless sensing, surface-confined detection |

Exploitation of Reversible Covalent Binding with Polyols and Lewis Bases

The functionality of boronic acid-based sensors is rooted in the principle of reversible covalent bonding. Boronic acids can interact with Lewis bases to form boronate anions and can bind with diols to create cyclic boronate esters. nih.govbath.ac.uk This reversible interaction is crucial for developing sensors that can be regenerated or used for continuous monitoring.

The reaction between a boronic acid and a diol to form a cyclic boronate ester is an equilibrium process. researchgate.net The stability of the resulting ester and the position of the equilibrium are influenced by factors such as pH, the pKa of the boronic acid, and the structure of the diol. mdpi.com For instance, the interaction between 4-[(Ferrocenylamino)methyl]thiophene-3-boronic acid and sorbitol demonstrates this reversible binding, leading to a measurable change in the electrochemical signal. researchgate.net

Beyond diols, boronic acids can also interact with other Lewis bases. This broader reactivity expands the range of analytes that can be targeted. The dynamic nature of these covalent bonds is also being explored in the development of self-healing materials, where the reversible formation and cleavage of boronic esters allow for the repair of damaged polymer networks. acs.orgacs.org While not directly a sensing application, this highlights the versatility of the reversible covalent chemistry inherent to the boronic acid group.

Advanced Sensing Strategies Utilizing Nanoscale Self-Assembly and Dynamic Covalent Chemistry

The principles of nanoscale self-assembly and dynamic covalent chemistry are being harnessed to create more sophisticated and responsive sensing platforms. The thiophene moiety in this compound is particularly amenable to self-assembly on gold surfaces, forming well-ordered self-assembled monolayers (SAMs). researchgate.netresearchgate.net This provides a straightforward method for fabricating sensor surfaces with controlled molecular orientation.

Dynamic covalent chemistry, which utilizes reversible chemical reactions to generate libraries of compounds that can adapt their constitution in response to a template or external stimulus, is a powerful tool in sensor development. The reversible formation of boronic esters is a prime example of a dynamic covalent reaction. acs.orgnih.gov This chemistry can be employed to construct covalent organic frameworks (COFs), which are crystalline porous polymers with regular structures. nih.govnih.gov Thiophene-based COFs have been synthesized and show promise in applications such as sensing and photocatalysis. nih.govnih.govrsc.org By incorporating a this compound derivative as a building block, it is conceivable to create COFs with built-in recognition sites for diols, leading to highly sensitive and selective sensor materials. The porous nature of COFs could also allow for the encapsulation of guest molecules, further enhancing their sensing capabilities. nih.gov

The use of boronic esters in dynamic covalent chemistry also extends to the creation of self-healing polymers. acs.orgacs.orgresearchgate.net These materials can autonomously repair damage by reforming broken boronic ester crosslinks. While primarily a materials science application, the underlying principles of dynamic bond exchange could be adapted for novel sensing mechanisms, for example, where the binding of an analyte disrupts the polymer network in a detectable way.

Challenges and Future Directions in 2 Formylthiophene 3 Boronic Acid Research

Overcoming Protodeboronation in Synthetic Pathways

A significant challenge in the application of 2-Formylthiophene-3-boronic acid, like many heteroarylboronic acids, is its susceptibility to protodeboronation. wikipedia.orgnih.gov This undesired side reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the formation of 2-formylthiophene and a reduction in the yield of the desired coupled product. wikipedia.orgresearchgate.net Protodeboronation is particularly problematic under the basic aqueous conditions often employed in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.neted.ac.uk Thienylboronic acids are reported to be most rapidly protodeboronated at a pH greater than 10. researchgate.net

Several strategies are being actively researched to mitigate this issue:

Use of Boronic Esters: Converting the boronic acid to a boronate ester, such as a pinacol or N-methyliminodiacetic acid (MIDA) ester, can enhance stability. wikipedia.orgresearchgate.net MIDA boronates, in particular, offer a "slow-release" of the boronic acid under specific basic conditions, which keeps the concentration of the reactive boronic acid low throughout the reaction, thus minimizing the potential for side reactions. wikipedia.orgnih.gov

Development of Advanced Catalysts: The design of highly efficient catalyst systems that promote rapid catalytic turnover is a key strategy. wikipedia.org A faster rate for the desired cross-coupling reaction can outcompete the slower protodeboronation pathway. wikipedia.org

Anhydrous Conditions: Performing cross-coupling reactions under anhydrous conditions can suppress protodeboronation pathways that involve water. ed.ac.uk

Reaction Condition Optimization: Careful control of pH is crucial. For some heteroaromatic boronic acids, protodeboronation is slowest at neutral pH, where both acid- and base-catalyzed decomposition pathways are minimized. wikipedia.orgnih.gov

| Strategy | Mechanism of Action | Key Advantages | References |

|---|---|---|---|

| Conversion to Boronate Esters (e.g., MIDA, Pinacol) | Increases stability and allows for "slow-release" of the active boronic acid, keeping its ambient concentration low. | Improved handling, purification, and compatibility with a wider range of reaction conditions. | wikipedia.orgnih.gov |

| Advanced Catalyst Systems | Accelerates the desired cross-coupling reaction to outcompete the rate of protodeboronation. | Higher yields and efficiency for the target reaction. | wikipedia.org |

| Anhydrous Reaction Conditions | Eliminates water, a key reagent in many protodeboronation pathways. | Directly suppresses hydrolytic decomposition pathways. | ed.ac.uk |

| pH Control | Minimizes acid- or base-catalyzed protodeboronation mechanisms by operating in a pH range where the boronic acid is most stable. | Cost-effective method that can be implemented by careful choice of base and solvent system. | nih.govresearchgate.net |

Development of Novel Catalytic Systems for Greener Synthesis

Future research is increasingly focused on developing greener and more sustainable synthetic methods involving this compound. This involves moving away from traditional methods that may require harsh conditions, stoichiometric reagents, or toxic metals. Key directions include:

Low-Loading and High-Activity Catalysts: The development of palladium-based catalysts with bulky phosphine ligands has shown high efficiency in Suzuki-Miyaura couplings of thiophene (B33073) boronic esters, allowing for lower catalyst loadings and shorter reaction times. nih.gov

Metal-Free Approaches: Investigating metal-free synthetic routes for thiophene derivatives, such as those using elemental sulfur or potassium sulfide with simple organic precursors, represents a significant step towards greener chemistry. nih.govorganic-chemistry.org

Use of Greener Solvents: Replacing traditional organic solvents with more environmentally benign alternatives, such as water or bio-derived solvents, is a critical goal. For instance, efficient copper-catalyzed S-arylation of thiols with boronic acids has been achieved in ethanol. acs.org

Natural Acid Catalysis: The use of natural, biodegradable catalysts like fresh lemon juice has been explored for certain cyclocondensation reactions to produce heterocyclic compounds, showcasing a move towards highly sustainable chemistry.

| Catalytic System Type | Examples | "Green" Advantages | References |

|---|---|---|---|

| Traditional Metal-Catalyzed | Standard Pd(PPh₃)₄ | Broadly effective but can require higher loadings and produce phosphine oxide waste. | nih.gov |

| High-Activity Pd Catalysts | Pd(0) with bulky phosphine ligands | Lower catalyst loading, shorter reaction times, higher turnover numbers. | nih.gov |

| Copper-Catalyzed Systems | CuSO₄ with 1,10-phenanthroline | Uses a less toxic and more abundant metal; can be effective in greener solvents like ethanol. | acs.org |

| Metal-Free Synthesis | Potassium sulfide, elemental sulfur | Avoids transition metal contamination, atom-economical. | nih.govorganic-chemistry.org |

Expanding the Scope of Derivatization and Functionalization

The synthetic power of this compound lies in its two distinct functional groups, which can be modified independently or in concert to create a vast library of complex molecules. The aldehyde group is a versatile handle for a wide range of transformations, while the boronic acid is a cornerstone of modern cross-coupling chemistry. nih.gov

Future work will focus on leveraging this dual functionality:

Formyl Group Transformations: The aldehyde can be readily converted into other functional groups such as alcohols (via reduction), carboxylic acids (via oxidation), imines (via condensation with amines), and alkenes (via Wittig-type reactions). This allows for the introduction of diverse pharmacophores and linking groups. nih.govosi.lv

Boronic Acid Cross-Coupling: The primary use of the boronic acid moiety is in Suzuki-Miyaura cross-coupling to form C-C bonds with various aryl and heteroaryl halides. Research into expanding the scope to include C-N (Chan-Lam coupling) and C-S bond formation is also of interest. acs.org

Sequential and Orthogonal Chemistry: Developing synthetic pathways where the two groups are functionalized in a specific order without interfering with each other is a key goal. For example, the boronic acid could be protected as a MIDA ester, allowing for extensive chemistry on the aldehyde group, followed by deprotection and cross-coupling.

An important application is the use of this compound as a starting material for the synthesis of 4H-thieno[2,3-c]-isoquinolin-5-one derivatives, which are potent PARP-1 inhibitors.

| Functional Group | Reaction Type | Product Functional Group | Potential Application |

|---|---|---|---|

| Formyl (-CHO) | Oxidation | Carboxylic Acid (-COOH) | Introduce acidic pharmacophore, amide coupling handle. |

| Formyl (-CHO) | Reductive Amination | Amine (-CH₂NR₂) | Introduce basic pharmacophore, linker for bioconjugation. |

| Formyl (-CHO) | Wittig Reaction | Alkene (-CH=CHR) | Extend conjugation, create rigid linkers. |

| Boronic Acid (-B(OH)₂) | Suzuki Coupling | Aryl/Heteroaryl | Core scaffold construction, biaryl synthesis. |

| Boronic Acid (-B(OH)₂) | Chan-Lam Coupling | Amine/Ether/Thioether | Formation of C-N, C-O, C-S bonds. |

Computational Chemistry Approaches for Predicting Reactivity and Properties

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for accelerating research and development. By modeling molecules and reactions in silico, researchers can predict outcomes, understand mechanisms, and design better experiments.

For this compound, computational approaches can provide critical insights:

Predicting Reaction Mechanisms: DFT calculations can elucidate the energy profiles of competing reaction pathways, such as desired cross-coupling versus undesired protodeboronation. acs.org This understanding can guide the rational design of reaction conditions and catalysts to favor the desired product.

Calculating Electronic Properties: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be calculated to predict the electronic and optical properties of derivatives. nih.gov This is crucial for designing new materials for applications like organic electronics.

Modeling Biological Interactions: Molecular docking and dynamics simulations can predict how derivatives of this compound might bind to biological targets like enzymes or receptors. rsc.org This aids in the rational design of new therapeutic agents by prioritizing compounds for synthesis and testing.

| Computational Method | Predicted Property/Insight | Impact on Research |

|---|---|---|

| Density Functional Theory (DFT) | Reaction energy barriers, transition state geometries. | Understanding and overcoming side reactions like protodeboronation. |

| DFT / Time-Dependent DFT (TD-DFT) | HOMO/LUMO energies, absorption spectra. | Design of new materials for organic electronics and photovoltaics. |

| Molecular Docking | Binding affinity and conformation in a protein active site. | Rational drug design and lead optimization. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of bonding and intermolecular interactions. | Understanding non-covalent interactions in biological systems. |

Integration into Multicomponent Reactions and Automated Synthesis

The drive for efficiency in chemical synthesis has led to increased interest in both multicomponent reactions (MCRs) and automated synthesis platforms.

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form a product that contains portions of all starting materials. researchgate.net This approach is highly atom-economical and allows for the rapid generation of molecular complexity. rug.nl The presence of both an aldehyde and a boronic acid makes this compound an attractive candidate for MCRs like the Petasis borono-Mannich reaction. nih.gov The Gewald reaction is another prominent MCR for synthesizing 2-aminothiophenes. researchgate.net

Automated Synthesis: Automated synthesis platforms enable the high-throughput production of compound libraries for screening. The stability and handling of reagents are paramount for the success of these systems. The development of stable, solid-supported, or encapsulated forms of this compound (such as its MIDA ester) would facilitate its integration into automated workflows for drug discovery and materials science.

Advanced Biomedical Applications and Translational Research

The thiophene nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. encyclopedia.pubrsc.org Boronic acids are also an important class of pharmacophores, most famously represented by the proteasome inhibitor bortezomib. nih.govnih.gov The combination of these two moieties in this compound makes its derivatives highly promising candidates for therapeutic development.

Future research will focus on:

Enzyme Inhibition: Boronic acids are known to act as transition-state inhibitors of serine proteases and other enzymes. nih.gov As mentioned, derivatives are already known to be potent PARP-1 inhibitors. Exploring other enzyme targets is a promising avenue.

Anti-inflammatory and Anticancer Agents: Thiophene-based compounds have shown significant potential as anti-inflammatory and anticancer agents. colby.edunih.gov Further derivatization of the this compound core could lead to novel drugs in these areas.

Neurodegenerative Diseases: Thiophene derivatives are being investigated for their potential in treating neurodegenerative disorders by targeting processes like protein aggregation and oxidative stress. nih.gov

Translational Research: A critical future direction is to bridge the gap between preclinical discoveries and clinical utility. nih.gov This involves rigorous evaluation of the pharmacokinetic properties, toxicity profiles, and in vivo efficacy of promising derivatives to identify candidates for clinical development.

| Therapeutic Area | Potential Molecular Target/Mechanism | Rationale | References |

|---|---|---|---|

| Oncology | PARP-1, Proteasomes, Kinases | Known activity of thiophenes and boronic acids as anticancer agents. | nih.govcolby.edu |

| Inflammation | COX/LOX enzymes, Cytokine pathways | Thiophene is a core structure in anti-inflammatory drugs like Tinoridine. | encyclopedia.pubnih.gov |

| Infectious Diseases | Bacterial or viral enzymes (e.g., proteases) | Boronic acids are effective enzyme inhibitors; thiophenes have antimicrobial activity. | nih.gov |

| Neurodegeneration | Modulation of amyloid-β aggregation, Acetylcholinesterase | Thiophene scaffolds are being explored for multi-target approaches in neurodegenerative disorders. | nih.gov |

| Sensing/Diagnostics | Saccharide binding for glucose sensing | Boronic acids are known to reversibly bind to diols, such as those in sugars. | researchgate.net |

常见问题

Q. What are the defining structural and electronic features of 2-Formylthiophene-3-boronic acid that govern its reactivity?

The compound combines a thiophene ring with a formyl group (C=O) at position 2 and a boronic acid (-B(OH)₂) at position 3. The formyl group acts as an electron-withdrawing substituent, increasing electrophilicity at the thiophene ring, while the boronic acid enables cross-coupling reactions (e.g., Suzuki-Miyaura). Conjugation between the formyl and boronic acid groups stabilizes transition states during reactions. Spatial proximity of these groups may lead to steric hindrance in bulky substrates .

Q. Which analytical methods are critical for characterizing this compound and ensuring purity?

Q. What are the common synthetic challenges associated with boronic acids like this compound?

Challenges include:

- Boroxine formation : Dehydration of boronic acids under anhydrous conditions, detectable by ¹¹B NMR (δ 18–20 ppm).

- Silica gel binding : Avoid silica-based purification; use diatomaceous earth or recrystallization (toluene/hexane).

- Oxidation sensitivity : The formyl group may oxidize during prolonged storage; store under inert atmosphere .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling yields with this compound while minimizing side reactions?

- Reaction design : Use Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/H₂O (3:1) at 60°C.

- Moisture control : Employ molecular sieves or Dean-Stark traps to suppress boroxine formation.

- Electronic tuning : The formyl group enhances electrophilicity but may sterically hinder coupling with bulky aryl halides. Pre-activation via trifluoroborate salt formation improves stability .

Q. What computational approaches predict the stability and reactivity of this compound in varying environments?

- DFT studies : Model the compound’s geometry (e.g., B3LYP/6-31G* basis set) to analyze frontier orbitals. The LUMO is localized on the formyl group, while the HOMO resides on the boronic acid, suggesting dual reactivity.

- Solvent effects : Polar solvents stabilize boronate ester formation (ΔG ≈ -3.2 kcal/mol in water vs. -1.5 kcal/mol in THF).

- Hirshfeld surface analysis : Predicts intermolecular interactions (e.g., O-H···O hydrogen bonds) in crystalline states .

Q. How do contradictory reports on the compound’s stability in aqueous vs. anhydrous conditions arise, and how can they be resolved?

Discrepancies stem from:

- Hydration states : Boronic acids form boronate esters in water (detected via ¹¹B NMR), reducing reactivity.

- Experimental validation : Compare reaction yields under strict anhydrous (Schlenk line) vs. aqueous conditions.

- pH dependence : At physiological pH (7.4), boronate formation dominates, but acidic conditions (pH <5) favor free boronic acid. Adjust buffers accordingly .

Q. What strategies mitigate the oxidation of the formyl group during storage or reaction conditions?

- Storage : Argon atmosphere at -20°C with desiccants (silica gel).

- Reaction additives : Include radical scavengers (e.g., BHT) or reduce oxygen via freeze-pump-thaw cycles.

- Derivatization : Convert to stable imines or acetals temporarily, then regenerate the formyl group post-reaction .

Methodological Considerations

Q. How can researchers validate the diol-binding capacity of this compound for sensor applications?

- Fluorescence assays : Use alizarin red S (ARS) as a reporter; ARS fluorescence quenches upon boronate formation.

- UV-Vis titration : Measure Ka for diols (e.g., catechol) at pH 7.4. The formyl group enhances Lewis acidity (Ka ≈ 10³ M⁻¹ vs. 10² M⁻¹ for non-formylated analogs).

- Competitive binding : Compare with 4-formylphenylboronic acid to assess steric effects .

Q. What are the implications of steric and electronic effects in multi-step syntheses using this compound?

- Steric hindrance : The formyl group may block access to the boronic acid in Pd-catalyzed couplings. Use smaller ligands (e.g., XPhos) to improve catalytic efficiency.

- Electronic tuning : Electron-withdrawing substituents accelerate transmetallation but may reduce oxidative addition rates. Balance via substrate design (e.g., electron-deficient aryl halides) .

Q. How can computational modeling guide the design of derivatives with enhanced stability or reactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。